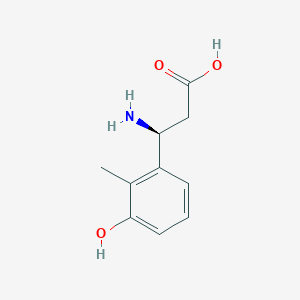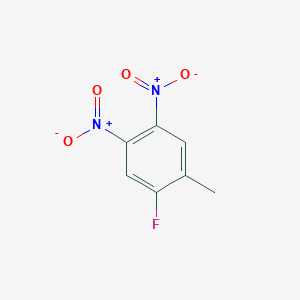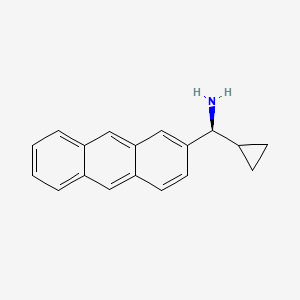
1-(2,5-Dibromophenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dibromophenyl)butan-1-amine is an organic compound with the molecular formula C10H13Br2N and a molecular weight of 307.02 g/mol . This compound is characterized by the presence of a butan-1-amine group attached to a dibromophenyl ring, making it a valuable molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dibromophenyl)butan-1-amine can be synthesized through several synthetic routes. One common method involves the bromination of 1-phenylbutan-1-amine, followed by purification and isolation of the desired product . The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using specialized equipment to handle the reagents and ensure safety. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dibromophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenylbutanone, while reduction could produce 1-(2,5-dihydroxyphenyl)butan-1-amine .
Aplicaciones Científicas De Investigación
1-(2,5-Dibromophenyl)butan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dibromophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s dibromo groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparación Con Compuestos Similares
- 1-(2,4-Dibromophenyl)butan-1-amine
- 1-(3,5-Dibromophenyl)butan-1-amine
- 1-(2,5-Dichlorophenyl)butan-1-amine
Comparison: 1-(2,5-Dibromophenyl)butan-1-amine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, such as 1-(2,4-Dibromophenyl)butan-1-amine, the 2,5-dibromo configuration may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Propiedades
Fórmula molecular |
C10H13Br2N |
|---|---|
Peso molecular |
307.02 g/mol |
Nombre IUPAC |
1-(2,5-dibromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3 |
Clave InChI |
IZJXRJYAKXBVSI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C=CC(=C1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)
![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)






![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13046853.png)

